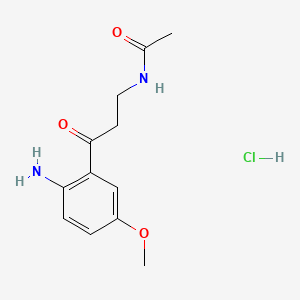

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride typically involves the acetylation of 5-methoxykynurenamine. The reaction conditions often include the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the required purity for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride involves its interaction with specific molecular targets, including serotonin, dopamine, and adrenergic receptors. It inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins . This compound also significantly increases the phosphorylation of both ERK and CREB in the hippocampus, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-Acetyl-5-methoxykynuramine: A metabolite of melatonin with similar neuroprotective and antioxidant properties.

N-gamma-Acetyl-N-2-formyl-5-methoxykynurenamine:

Uniqueness

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is unique due to its specific receptor interactions and enzyme inhibition properties, which contribute to its diverse range of applications in scientific research and industry .

Biologische Aktivität

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is a significant metabolite of melatonin, exhibiting various biological activities that contribute to its potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview

NAAMH is synthesized from melatonin and plays a crucial role in several physiological processes, particularly in the central nervous system. Its interactions with melatonin receptors lead to a cascade of intracellular events that influence cognitive functions and oxidative stress responses.

Target Receptors

NAAMH primarily interacts with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors located in various tissues, including the brain. The binding of NAAMH to these receptors initiates signaling pathways that enhance neuronal survival, promote neurogenesis, and modulate circadian rhythms.

Biochemical Pathways

Upon receptor activation, NAAMH triggers phosphorylation of key proteins such as ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) in the hippocampus. This phosphorylation enhances memory consolidation and cognitive functions, indicating its potential role in neuroprotection and memory enhancement .

Cellular Effects

NAAMH exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress. This activity is critical for protecting neurons from damage caused by oxidative stress, which is linked to neurodegenerative diseases .

Dosage Effects in Animal Models

Research has shown that NAAMH's effects vary significantly with dosage:

- Low Doses (1-10 mg/kg) : Enhance cognitive functions and reduce oxidative stress.

- Moderate Doses (20-40 mg/kg) : Maintain cognitive benefits without significant adverse effects.

- High Doses (>80 mg/kg) : May lead to toxicity or adverse reactions, highlighting the importance of dosage optimization .

Metabolic Pathways

NAAMH is involved in several metabolic pathways related to melatonin metabolism. It is metabolized by cytochrome P450 enzymes, primarily CYP1A2 , which facilitates its conversion into various metabolites. These metabolites may have distinct biological activities that contribute to the overall effects observed with NAAMH .

Transport and Distribution

The transport of NAAMH within cells is mediated by specific transporters that influence its bioavailability. Understanding these transport mechanisms is essential for optimizing its therapeutic potential, particularly in targeting specific tissues or organs.

Cognitive Enhancement Studies

A study conducted on rodents demonstrated that administration of NAAMH significantly improved memory performance in tasks requiring spatial navigation. The results indicated increased levels of phosphorylated CREB in the hippocampus, suggesting enhanced synaptic plasticity associated with memory formation.

Antioxidative Stress Studies

In vitro studies using human epidermal cells showed that NAAMH effectively reduced markers of oxidative stress when exposed to harmful agents. The compound's ability to scavenge reactive oxygen species was confirmed through assays measuring cell viability and oxidative damage indicators .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYMENFYWCJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675530 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215711-91-3 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.